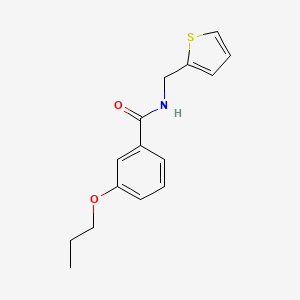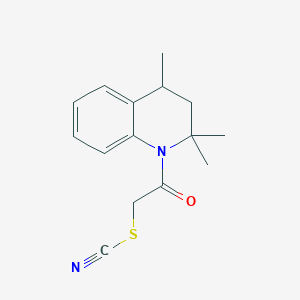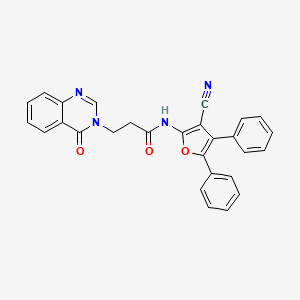![molecular formula C18H20N2O2 B4583534 N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4583534.png)
N-[4-(4-morpholinyl)benzyl]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[4-(4-morpholinyl)benzyl]benzamide derivatives involves multiple steps, including condensation reactions and cyclization processes. For example, some compounds are synthesized by condensing isocyanato compounds with morpholino derivatives, followed by cyclization with hydrazine hydrate (Lu et al., 2017). Another approach involves the interaction of chlorobenzamide with morpholine in the presence of a hydrogen chloride acceptor (Donskaya et al., 2004).
Molecular Structure Analysis
The molecular structure of N-[4-(4-morpholinyl)benzyl]benzamide derivatives has been characterized using various techniques such as crystallography. These compounds often exhibit distinct molecular conformations and intermolecular interactions, which are crucial for their biological activities and chemical behaviors (Pang et al., 2006).
Chemical Reactions and Properties
N-[4-(4-Morpholinyl)benzyl]benzamide and its derivatives undergo various chemical reactions that modify their structure and enhance their biological or chemical properties. These reactions include radiolabelling, which is useful for tracking and imaging applications (Tsopelas, 1999), and interaction with other chemical agents to produce new compounds with potential antidepressant activities (Donskaya et al., 2004).
Physical Properties Analysis
The physical properties of N-[4-(4-morpholinyl)benzyl]benzamide derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. These properties are influenced by the molecular structure and substituents present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, chemical stability, and interactions with biological targets, are crucial for understanding the potential applications of N-[4-(4-morpholinyl)benzyl]benzamide derivatives. Studies have explored their antiproliferative activities (Wang et al., 2015) and complexing ability with metal ions, highlighting their versatility in chemical and biological contexts (Amerkhanova et al., 2012).
Applications De Recherche Scientifique
Antifungal and Antimicrobial Applications
N-Benzoyl-N'-dialkylthiourea derivatives, including morpholinyl benzamide compounds, have been synthesized and evaluated for their antifungal activity against major pathogens responsible for plant diseases, demonstrating significant potential in agricultural and plant science research (Zhou Weiqun et al., 2005).
Radiolabelling Applications
The radiolabelling of 4-iodo-N-(2-morpholinoethyl)benzamide with NA123I and NA125I for potential use in medical imaging and diagnostic research has been optimized, highlighting the compound's relevance in nuclear medicine and biology (C. Tsopelas, 1999).
Carbonic Anhydrase Inhibition
Aromatic sulfonamide inhibitors of carbonic anhydrases, including morpholinopropyl benzamide derivatives, have shown nanomolar inhibitory concentration (IC50) values, suggesting potential applications in the development of therapeutic agents for conditions such as glaucoma and diuretic-related disorders (C. Supuran et al., 2013).
Material Science
N-(4-Ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-(methylsulfonyl)-2-nitrobenzamide and related morpholinone compounds have been investigated for their structural properties, potentially applicable in material science and organic chemistry (Huai‐Lin Pang et al., 2006).
Anticancer Research
Compounds including m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides have been designed and synthesized, with some displaying potent antiproliferative activities against various cancer cell lines. These findings suggest their potential as novel antiproliferative agents, highlighting the significance of morpholinyl benzamides in anticancer research (Xiao-meng Wang et al., 2015).
Propriétés
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(16-4-2-1-3-5-16)19-14-15-6-8-17(9-7-15)20-10-12-22-13-11-20/h1-9H,10-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRIGVSWUSGMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)benzyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4583451.png)

![5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4583460.png)

![2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583486.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4583488.png)
![N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4583491.png)

![N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4583509.png)

![1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583517.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4583522.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583530.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4583538.png)